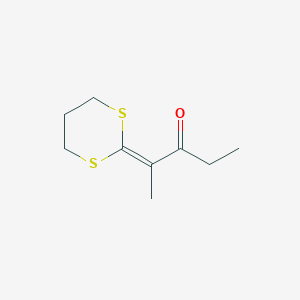
2-(1,3-Dithian-2-ylidene)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-ylidene)pentan-3-one is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly notable for its use in thioacetalization reactions, where it serves as a non-thiolic, odorless equivalent of propane-1,3-dithiol .
準備方法
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)pentan-3-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane derivative. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
化学反応の分析
Types of Reactions
2-(1,3-Dithian-2-ylidene)pentan-3-one undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, thioacetalization reactions are often carried out in the presence of p-dodecylbenzenesulfonic acid as a catalyst, either in water or under solvent-free conditions .
Major Products
The major products formed from these reactions include dithioacetals and other sulfur-containing derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
2-(1,3-Dithian-2-ylidene)pentan-3-one has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Biology: Investigated for its potential use in biochemical studies involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(1,3-Dithian-2-ylidene)pentan-3-one involves its ability to form stable thioacetal intermediates. These intermediates protect carbonyl groups from unwanted reactions, allowing for selective transformations in complex synthetic sequences . The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
- 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
Uniqueness
2-(1,3-Dithian-2-ylidene)pentan-3-one is unique due to its non-thiolic, odorless nature, making it a more convenient and user-friendly reagent compared to traditional thiols . Its high chemoselectivity and efficiency in thioacetalization reactions further distinguish it from similar compounds .
特性
CAS番号 |
136005-04-4 |
|---|---|
分子式 |
C9H14OS2 |
分子量 |
202.3 g/mol |
IUPAC名 |
2-(1,3-dithian-2-ylidene)pentan-3-one |
InChI |
InChI=1S/C9H14OS2/c1-3-8(10)7(2)9-11-5-4-6-12-9/h3-6H2,1-2H3 |
InChIキー |
XHMYMBWWICOEOJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=C1SCCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
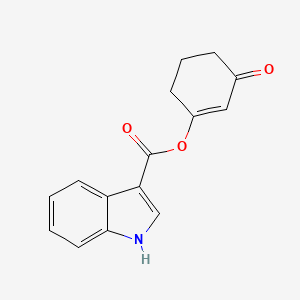

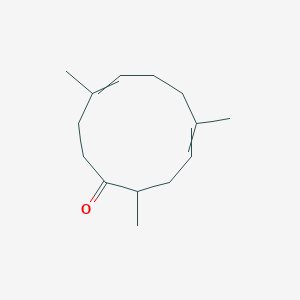
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
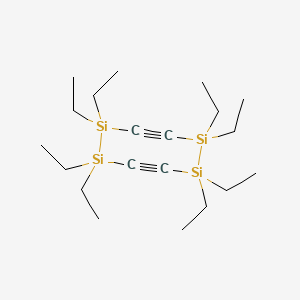
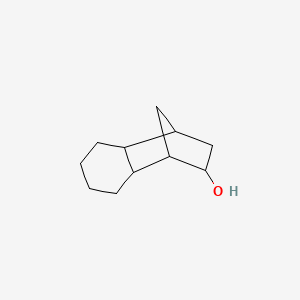
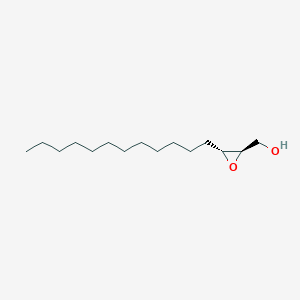
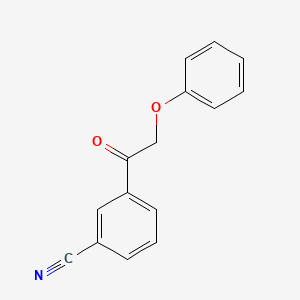
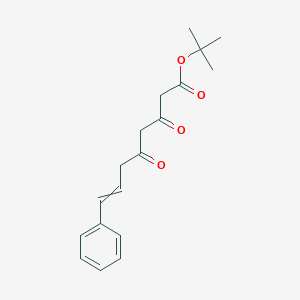
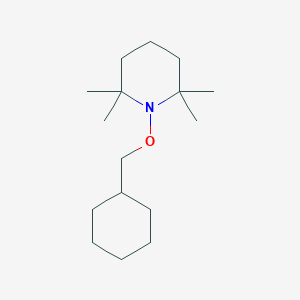
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)

